molecular formula C10H14O4 B1218210 Divinyl adipate CAS No. 4074-90-2

Divinyl adipate

Cat. No. B1218210
CAS RN: 4074-90-2
M. Wt: 198.22 g/mol
InChI Key: JZQAAQZDDMEFGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of divinyl adipate primarily involves catalytic processes that facilitate the esterification of adipic acid with divinyl alcohol. Significant efforts are devoted to developing green and sustainable synthetic routes, especially from biomass derivatives, to minimize environmental impact and enhance efficiency (Lang & Li, 2021). Research in this area focuses on optimizing reaction conditions, catalysts, and starting materials to improve yield and reduce by-products.

Molecular Structure Analysis

The molecular structure of divinyl adipate features two vinyl groups attached to the adipate moiety, which significantly influences its reactivity and physical properties. The vinyl groups allow for further polymerization, leading to materials with diverse applications. Advanced analytical techniques, including spectroscopy and chromatography, are employed to elucidate the compound's detailed structure and confirm the success of synthesis procedures.

Chemical Reactions and Properties

Divinyl adipate undergoes various chemical reactions, primarily polymerization, to form polyvinyl adipate and other copolymers. These reactions are crucial in tailoring the material properties for specific applications. The presence of vinyl groups in the molecule serves as active sites for polymerization, enabling the synthesis of polymers with desired characteristics (Clair & de Oteyza, 2019).

Physical Properties Analysis

The physical properties of divinyl adipate, including melting point, boiling point, and solubility, are determined by its molecular structure. These properties are critical in assessing its suitability for various industrial applications, from polymer synthesis to additives in formulations. Understanding the physical properties is essential for processing and application in targeted industries.

Chemical Properties Analysis

Chemically, divinyl adipate is reactive towards nucleophiles, including water, alcohols, and amines, under specific conditions, leading to hydrolysis or transesterification reactions. These chemical properties are exploited in synthesizing polymeric materials and understanding the reactivity is crucial for developing novel materials with enhanced performance (Daruich de Souza et al., 2019).

Scientific Research Applications

Application Summary

Divinyl adipate is used in the synthesis of biocompatible poly(glycerol adipate) elastomers. These elastomers have potential applications in tissue engineering systems, drug delivery platforms, and coatings of biomedical prosthesis and implants .

Methods of Application

The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid and glycerol. Divinyl adipate is used to promote a reaction between divinyl adipate and glycerol, generating low-molecular-weight polymers .

Results or Outcomes

The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-ethylene glycol elastomers .

2. Synthesis of Symmetric and Asymmetric Telechelic Ethylene Glycol Oligomers

Methods of Application: The transesterification of divinyl adipate with tetraethylene glycol is carried out using Candida antarctica lipase B as a biocatalyst at 50 °C under solventless conditions .

Results or Outcomes

Under certain conditions, polycondensation is minimized and symmetric and asymmetric telechelic TEGs are obtained. For example, at a DVA/TEG molar ratio of 1.5, 100% of the oligomers had divinyl end groups after 20 minutes of reaction time .

3. Synthesis of Biocompatible Poly(glycerol adipate) Elastomers Modified with Ethylene Glycol

Application Summary

Divinyl adipate is used in the synthesis of biocompatible poly(glycerol adipate) elastomers modified with ethylene glycol. These modified elastomers have potential applications in tissue engineering systems, drug delivery platforms, and coatings of biomedical prosthesis and implants .

Methods of Application

The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and ethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .

Results or Outcomes

The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-ethylene glycol elastomers .

4. Synthesis of Mixed Vinyl Adipate Esters

Methods of Application: The transesterification of divinyl adipate with a hydroxyl vinyl ether is carried out using an esterase from Mycobacterium smegmatis (MsAcT) as a biocatalyst under solvent-free conditions .

Results or Outcomes: When divinyl adipate was reacted with 1.5 equivalents of a hydroxyl vinyl ether, full conversion of DVA was observed yielding over 95% mixed diester .

5. Synthesis of Biocompatible Poly(glycerol adipate) Elastomers Modified with Tetraethylene Glycol

Application Summary

Divinyl adipate is used in the synthesis of biocompatible poly(glycerol adipate) elastomers modified with tetraethylene glycol. These modified elastomers have potential applications in tissue engineering systems, drug delivery platforms, and coatings of biomedical prosthesis and implants .

Methods of Application

The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and tetraethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .

Results or Outcomes

The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-tetraethylene glycol elastomers .

6. Synthesis of Mixed Vinyl Adipate Esters

Methods of Application: The transesterification of divinyl adipate with a hydroxyl vinyl ether is carried out using an esterase from Mycobacterium smegmatis (MsAcT) as a biocatalyst under solvent-free conditions .

Results or Outcomes: When divinyl adipate was reacted with 1.5 equivalents of a hydroxyl vinyl ether, full conversion of DVA was observed yielding over 95% mixed diester .

Future Directions

Research on DVA and its derivatives continues to explore novel applications in drug delivery, tissue engineering, and other biomedical fields. Further investigations into its properties and modifications are essential for advancing its practical use .

properties

IUPAC Name

bis(ethenyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQAAQZDDMEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074248
Record name Hexanedioic acid, diethenyl ester
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Divinyl adipate

CAS RN

4074-90-2
Record name Divinyl adipate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Divinyl adipate
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Record name Hexanedioic acid, diethenyl ester
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Record name Divinyl adipate
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Record name DIVINYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was added vinyl acetate (320 g, 3791 mmol), adipic acid (17.5 g, 120 mmol), [pyridine]2Pd(OAc)2 (1.2 g, 3.1 mmol) and p-toluenesulfonic acid (4.4 g, 25.6 mmol). The temperature was held at 65° C. for 4 hours. After cooling to room temperature, NaOAc (3.0 g) was added to the solution. Volatiles were removed by a roto-vac. The non-volatiles were diluted with 200 ml hexane, extracted with 2×100 ml 2% NaOH, extracted with 100 ml distilled water and then dried over Na2SO4. The hexane was removed with a roto-vac. TLC showed on component. The divinyl adipate weighed 23.7 g (99.7% yield). IR(NaCl plate): 2940, 1750, 1640, 1370 cm-1.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
[pyridine]2Pd(OAc)2
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
99.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
767
Citations
H Uyama, S Kobayashi - Chemistry letters, 1994 - journal.csj.jp
… of adipic acid or diethyl adipate instead of divinyl adipate with 1,4-butanediol was carried out … In conclusion, the enzymatic polymerization of divinyl adipate with a glycol using lipase P …
Number of citations: 89 www.journal.csj.jp
T Sato, Y Arima, M Seno, T Hirano - Macromolecules, 2005 - ACS Publications
The polymerization of divinyl adipate (DVA) as an effective cross-linker with dimethyl 2,2‘-azobis(iosbutyrate) (MAIB) was performed at 70 and 80 C in benzene. When the MAIB …
Number of citations: 49 pubs.acs.org
S Dai, L Xue, M Zinn, Z Li - Biomacromolecules, 2009 - ACS Publications
… This suggested that the OH groups were reacted with divinyl adipate. The signals of protons … of divinyl adipate. This suggested the happening of the condensation of divinyl adipate with …
Number of citations: 44 pubs.acs.org
M Turnšek, P Krajnc - Macromolecular Chemistry and Physics, 2013 - Wiley Online Library
Using a high internal phase emulsion templating approach, highly porous open cellular polymers are prepared from divinyl adipate (DVA). The morphological structure of the monoliths …
Number of citations: 8 onlinelibrary.wiley.com
T Sato, Y Arima, M Seno, T Hirano - Polymer international, 2004 - Wiley Online Library
The copolymerization of divinyl adipate (DVA) with isobutyl vinyl ether (IBVE) was conducted at 70 and 80 C in benzene using azobisisobutyronitrile (AIBN), at a concentration as high …
Number of citations: 24 onlinelibrary.wiley.com
K Hosoya, Y Kageyama, K Kimata… - Journal of Polymer …, 1996 - Wiley Online Library
… Similarly, all the beads prepared using divinyl adipate had … , the beads prepared with divinyl adipate showed unexpected … succinate divinyl adipate two-step swelling polymerization …
Number of citations: 26 onlinelibrary.wiley.com
AJ Mesiano, RM Enick, EJ Beckman, AJ Russell - Fluid phase equilibria, 2001 - Elsevier
… Therefore, the phase behavior of fluorinated diols and divinyl adipate (DVA), an activated diester, in supercritical carbon dioxide has been investigated at 323K. The phase behavior of …
Number of citations: 25 www.sciencedirect.com
H Uyama, S Yaguchi… - Journal of Polymer Science …, 1999 - Wiley Online Library
… esters and used a bis(enol ester), divinyl adipate as monomer for the enzymatic synthesis of polyesters.The polymerization of divinyl adipate (1a) and 1,4-butanediol (2b) proceeded in …
Number of citations: 75 onlinelibrary.wiley.com
AB Parmanov, SE Nurmonov… - European Journal of …, 2020 - researchgate.net
In this work mono-and divinyl esters of adipic acid with using of homogennocatalytical vinylation by acetylene of adipic acid in solution of dimethylformamide (DMF) in the presence of …
Number of citations: 7 www.researchgate.net
T Sato, K Nomura, T Hirano, M Seno - Polymer journal, 2006 - nature.com
The copolymerization of divinyl adipate (DVA) as an effective cross-linker with allyl acetate (AAc) as a degradative chain transfer reagent was carried out at 70 and 80 C in benzene …
Number of citations: 10 www.nature.com

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